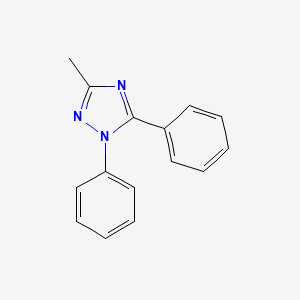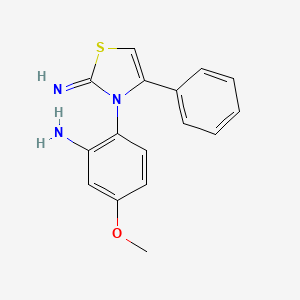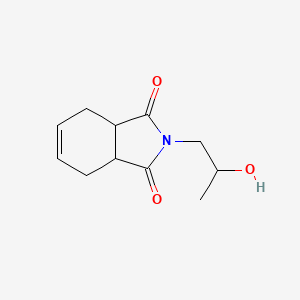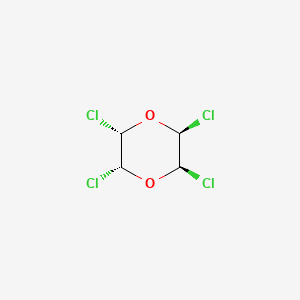
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This particular compound is characterized by the presence of a methyl group at the third position and phenyl groups at the first and fifth positions of the triazole ring. Triazoles are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition reaction between aryl diazonium salts and isocyanides . This reaction is catalyzed by copper(I) salts and proceeds under mild conditions to yield the desired triazole.
Industrial Production Methods: Industrial production of triazoles, including this compound, often involves continuous flow synthesis techniques. These methods allow for the efficient and scalable production of triazoles with high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of corresponding triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of halogenated or nitro-substituted triazoles.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1,5-diphenyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole involves its interaction with various molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to inhibition or activation of specific biological pathways . For example, it can inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent.
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another isomer of triazole with similar biological activities but different structural properties.
1,2,4-Triazole: The parent compound of 3-Methyl-1,5-diphenyl-1H-1,2,4-triazole, widely used in medicinal chemistry.
Fluconazole: A triazole derivative used as an antifungal agent.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl and phenyl groups enhances its stability and reactivity compared to other triazoles.
Eigenschaften
CAS-Nummer |
42141-09-3 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-methyl-1,5-diphenyl-1,2,4-triazole |
InChI |
InChI=1S/C15H13N3/c1-12-16-15(13-8-4-2-5-9-13)18(17-12)14-10-6-3-7-11-14/h2-11H,1H3 |
InChI-Schlüssel |
CICJNFIXVURENN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9H-Indeno[1,2-b]pyrazine-2,3-dicarbonitrile, 9-(2,3-dihydro-2-oxo-1H-inden-1-ylidene)-](/img/structure/B14650850.png)



![1-Propanesulfonic acid, 2-methyl-3-[(1-oxo-2-propenyl)amino]-](/img/structure/B14650858.png)
![N,N-dimethyl-2-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)ethanamine](/img/structure/B14650864.png)



![9H-Fluorene-9-carbonitrile, 9-[(trimethylsilyl)oxy]-](/img/structure/B14650893.png)


